
Trimethylene dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylene dinitrate, also known as 1,3-propanediol dinitrate, is a chemical compound with the molecular formula C3H6N2O6. It is a nitrate ester and is known for its explosive properties. This compound is used in various applications, including as a propellant and in the manufacture of explosives.
Preparation Methods
Trimethylene dinitrate is typically synthesized through the nitration of 1,3-propanediol. The reaction involves treating 1,3-propanediol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions. Industrial production methods often involve continuous nitration processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Trimethylene dinitrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to produce various nitrogen oxides.
Reduction: Reduction reactions can convert this compound into less oxidized nitrogen compounds.
Substitution: In the presence of suitable reagents, substitution reactions can occur, replacing nitrate groups with other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen or hydrazine for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trimethylene dinitrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrate esters and their reactions.
Medicine: While not commonly used in medicine, its properties are studied for potential therapeutic applications.
Industry: It is primarily used in the explosives industry, where it serves as a component in propellants and other explosive formulations.
Mechanism of Action
The mechanism by which trimethylene dinitrate exerts its effects involves the release of nitrogen oxides upon decomposition. These nitrogen oxides can act as oxidizing agents, facilitating various chemical reactions. The molecular targets and pathways involved in its action are primarily related to its ability to release energy rapidly, making it useful in explosive applications.
Comparison with Similar Compounds
Trimethylene dinitrate is similar to other nitrate esters, such as nitroglycerin and trimethylolethane trinitrate. it is unique in its specific molecular structure and properties. For example, trimethylolethane trinitrate is also a high explosive but has different stability and handling characteristics. Other similar compounds include:
Nitroglycerin: Known for its use in dynamite and as a vasodilator in medicine.
Trimethylolethane trinitrate: Used in propellants and explosives, known for its stability compared to nitroglycerin.
This compound’s uniqueness lies in its balance of explosive power and stability, making it suitable for specific industrial applications.
Properties
CAS No. |
3457-90-7 |
|---|---|
Molecular Formula |
C3H6N2O6 |
Molecular Weight |
166.09 g/mol |
IUPAC Name |
3-nitrooxypropyl nitrate |
InChI |
InChI=1S/C3H6N2O6/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2 |
InChI Key |
KOSAMXZBGUIISK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[N+](=O)[O-])CO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


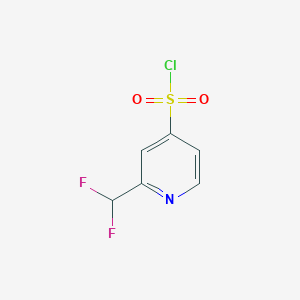

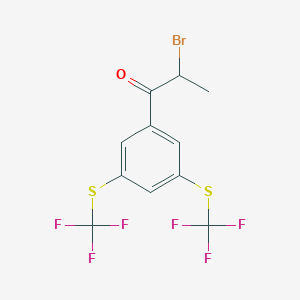
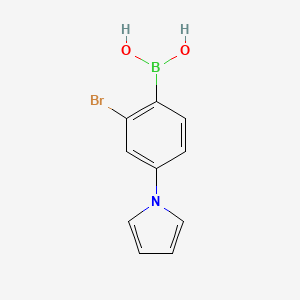

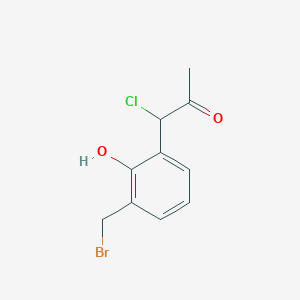


![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
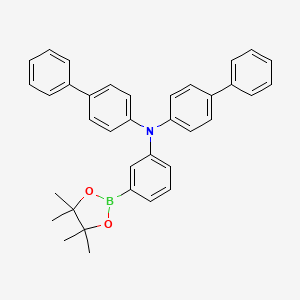
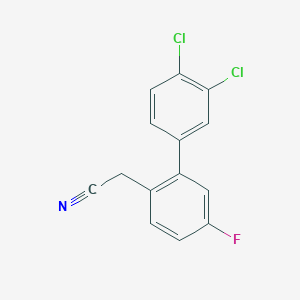
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
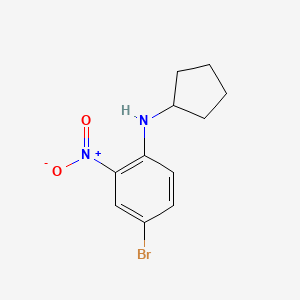
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)
